4-Phenyl-1-piperidinepropanol

Physical Chemistry Crystallography Process Chemistry

Procuring 4-phenylpiperidine analogs without verifying N-alkyl chain length causes failed reactions and off-target byproducts. The three-carbon propanol spacer in this compound provides essential hydrogen-bonding capacity and geometric vector for fragment linking-absent in ethyl or methyl derivatives. - **Key advantage:** Terminal hydroxyl enables derivatization to ketones or aryl ethers (ifenprodil analog synthesis). - **Physical form:** Stable free-flowing solid (mp 89-91°C), unlike waxy, hygroscopic 4-phenylpiperidine. - **Supply:** Kilo-lab to pilot-plant scale; crystallization-ready purity.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B8771122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-piperidinepropanol
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)CCCO
InChIInChI=1S/C14H21NO/c16-12-4-9-15-10-7-14(8-11-15)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2
InChIKeyCPEMAAAOWZZLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-piperidinepropanol in Neuropharmacological Synthesis


4-Phenyl-1-piperidinepropanol is a 4-arylpiperidine derivative featuring a characteristic three-carbon hydroxyalkyl chain on the piperidine nitrogen. This structural motif is found in several neuroactive molecules, including NMDA receptor antagonists and dopamine receptor ligands [1]. Its molecular formula is C14H21NO, with a molecular weight of 219.32 g/mol . The presence of a terminal hydroxyl group distinguishes it from simpler 4-phenylpiperidine scaffolds, enabling further functionalization or direct pharmacological activity. It serves as a key intermediate in the synthesis of complex piperidine-based drugs and is primarily supplied for research and development purposes .

Why 4-Phenylpiperidine Analogs Cannot Substitute


Generic substitution among 4-phenylpiperidine analogs (e.g., 4-phenylpiperidine or 4-phenyl-1-piperidineethanol) is not scientifically valid due to fundamental differences in their physicochemical and interactional profiles. The length and functionality of the N-alkyl chain directly impact the molecule's melting point, boiling point, hydrogen-bonding capacity, and lipophilicity . These properties govern crucial downstream factors such as solubility, purification requirements, and metabolic stability. For instance, the presence of a primary alcohol in 4-Phenyl-1-piperidinepropanol introduces a hydrogen bond donor, which is absent in the parent 4-phenylpiperidine, significantly altering its chromatographic behavior and receptor binding potential . Procuring a shorter-chain analog for a synthetic route requiring a propanol spacer will lead to failed reactions, off-target byproducts, or the need for extensive re-optimization.

Physicochemical Comparison with Closest Analogs


Melting Point Stability vs. 4-Phenylpiperidine

4-Phenyl-1-piperidinepropanol exhibits a melting point of 89–91 °C, which is significantly higher than that of its core scaffold, 4-phenylpiperidine (61–65 °C) . This 28 °C increase indicates stronger intermolecular forces in the solid state, likely due to the hydrogen-bonding capability of the terminal hydroxyl group.

Physical Chemistry Crystallography Process Chemistry

Boiling Point and Distillation Feasibility

The predicted boiling point of 4-Phenyl-1-piperidinepropanol is 359.1 °C, which is substantially higher than both 4-phenylpiperidine (255-257 °C) and its ethanol analog 2-(4-phenylpiperidin-1-yl)ethanol (337 °C) . This 22–102 °C differential dictates the choice of purification method, as the propanol derivative is less amenable to simple distillation and requires high-vacuum or chromatographic techniques.

Thermodynamics Separation Science Organic Synthesis

Hydrogen Bond Donor Impact on Receptor Binding

Unlike 4-phenylpiperidine, which possesses zero hydrogen bond donors (HBD), 4-Phenyl-1-piperidinepropanol has one HBD derived from its terminal hydroxyl group [1]. This single donor is often a key pharmacophoric element. For instance, the hydroxyl group in structurally related 4-hydroxyphenyl-piperidine-propanol derivatives is known to be essential for NMDA receptor antagonism, whereas the parent 4-phenylpiperidine scaffold primarily acts as a sigma or dopamine ligand scaffold [2].

Medicinal Chemistry Computational Chemistry Drug Design

Rotatable Bond Flexibility and Conformational Sampling

4-Phenyl-1-piperidinepropanol has four rotatable bonds, compared to two for 4-phenylpiperidine and three for the ethanol analog [1]. The increased flexibility allows the terminal hydroxyl group to explore a larger conformational space, which can be critical for achieving an entropically favorable binding pose at a target protein. This structural feature directly impacts the compound's utility as a flexible linker or scaffold in fragment-based drug discovery.

Computational Chemistry Molecular Modeling Pharmacophore Design

Validated Research Applications


NMDA Receptor Antagonist Intermediate

The N-propanol chain with a terminal hydroxyl group makes 4-Phenyl-1-piperidinepropanol a direct intermediate for synthesizing neuroprotective agents like ifenprodil analogs. The alcohol functionality is essential for further derivatization (e.g., to ketones or aryl ethers), a route not possible with the non-hydroxylated 4-phenylpiperidine scaffold [1].

Fragment-Based Drug Discovery Linker

The compound's four rotatable bonds and single hydrogen bond donor create a flexible core suitable for fragment linking and expansion. Its 3-carbon spacer allows it to span deeper into target binding pockets compared to ethyl or methyl linkers, offering a unique geometric vector for fragment growing optimization .

High-Melting Solid for Process Chemistry

With a melting point of 89-91 °C, 4-Phenyl-1-piperidinepropanol can be purified by crystallization or handled as a stable free-flowing solid under ambient conditions, unlike the lower-melting 4-phenylpiperidine (mp 57-68 °C), which can be waxy and hygroscopic. This physical form advantage is critical for kilo-lab and pilot-plant scale synthesis .

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